3-(4-Chlorobenzoyl)indole chemical structure and properties
3-(4-Chlorobenzoyl)indole chemical structure and properties
An In-depth Technical Guide to 3-(4-Chlorobenzoyl)indole: Structure, Properties, and Applications in Drug Discovery
Executive Summary
3-(4-Chlorobenzoyl)indole is a versatile heterocyclic ketone that has garnered significant attention in the field of medicinal chemistry. Its unique structural framework, featuring a reactive ketone linker between an indole scaffold and a 4-chlorophenyl moiety, serves as a crucial pharmacophore in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its pivotal role as an intermediate in the development of novel therapeutic agents. For researchers and drug development professionals, this document offers a detailed exploration of the scientific principles and practical applications of 3-(4-Chlorobenzoyl)indole, underpinned by authoritative references and validated experimental insights.
Introduction to 3-(4-Chlorobenzoyl)indole
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of a 4-chlorobenzoyl group at the 3-position of the indole ring creates 3-(4-Chlorobenzoyl)indole, a molecule with a distinct electronic and steric profile that has proven to be a valuable building block in the synthesis of compounds with a wide array of biological activities.
Chemical Identity:
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Systematic IUPAC Name: (4-chlorophenyl)(1H-indol-3-yl)methanone
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Common Name: 3-(4-Chlorobenzoyl)indole
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CAS Number: 15235-73-1
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Molecular Formula: C₁₅H₁₀ClNO
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Molecular Weight: 255.70 g/mol
The significance of 3-(4-Chlorobenzoyl)indole in medicinal chemistry stems from its utility as a key intermediate in the synthesis of more complex molecules. The indole nitrogen can be readily alkylated or arylated, the carbonyl group can undergo various transformations, and the aromatic rings are amenable to further functionalization, making it a highly adaptable scaffold for combinatorial chemistry and lead optimization.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-(4-Chlorobenzoyl)indole is essential for its effective use in synthesis and for the interpretation of its biological activity.
Chemical Structure Analysis:
The molecule consists of a planar indole ring system linked to a 4-chlorobenzoyl group at the C3 position. The chlorine atom on the phenyl ring is a key feature, as it is an electron-withdrawing group that can influence the reactivity of the molecule and its ability to participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Tabulated Physicochemical Data:
| Property | Value | Source |
| Melting Point | 224-228 °C | |
| Boiling Point | 447.1±28.0 °C (Predicted) | N/A |
| Solubility | Soluble in DMSO and other organic solvents. | N/A |
| Appearance | Light yellow to yellow to orange powder to crystal |
Spectroscopic Data for Structural Elucidation:
The identity and purity of 3-(4-Chlorobenzoyl)indole are typically confirmed using a combination of spectroscopic techniques:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole and chlorophenyl rings, as well as a distinct signal for the N-H proton of the indole.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display resonances for all 15 carbon atoms in the molecule, including the characteristic carbonyl carbon signal.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1640-1680 cm⁻¹. The N-H stretch of the indole will also be visible.
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Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 255.70), along with characteristic fragmentation patterns.
Synthesis and Manufacturing
The most common and direct method for the synthesis of 3-(4-Chlorobenzoyl)indole is the Friedel-Crafts acylation of indole with 4-chlorobenzoyl chloride.
Detailed Step-by-Step Laboratory Protocol:
This protocol describes a typical laboratory-scale synthesis of 3-(4-Chlorobenzoyl)indole.
Reagents and Materials:
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Indole
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4-Chlorobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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To a stirred solution of indole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add anhydrous aluminum chloride (1.2 eq) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes.
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Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
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Let the reaction warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
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Upon completion, carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(4-Chlorobenzoyl)indole as a solid.
Causality in Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as aluminum chloride is a Lewis acid that is highly reactive with water. The presence of moisture would deactivate the catalyst and lead to poor yields.
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Low Temperature: The initial addition of aluminum chloride and 4-chlorobenzoyl chloride is carried out at 0 °C to control the exothermic nature of the Friedel-Crafts acylation reaction and to minimize the formation of side products.
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Acidic Work-up: The acidic work-up is necessary to decompose the aluminum chloride-indole complex and to separate the catalyst from the product.
Synthetic Workflow Diagram:
Caption: Friedel-Crafts acylation for the synthesis of 3-(4-Chlorobenzoyl)indole.
Biological Activity and Mechanism of Action
While 3-(4-Chlorobenzoyl)indole itself is primarily a synthetic intermediate, the core structure is present in numerous compounds with significant biological activities. Its derivatives have been explored as:
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Anti-inflammatory Agents: The 3-(4-Chlorobenzoyl)indole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often act by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.
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Anticancer Agents: Derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action can vary, but often involves the inhibition of key kinases or the induction of apoptosis.
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Antiviral Agents: Certain compounds containing the 3-(4-Chlorobenzoyl)indole moiety have demonstrated activity against a range of viruses.
Illustrative Signaling Pathway Involvement:
The following diagram illustrates a generalized pathway where a derivative of 3-(4-Chlorobenzoyl)indole could act as a kinase inhibitor, a common mechanism for anticancer agents.
Caption: General mechanism of a kinase inhibitor based on the 3-(4-Chlorobenzoyl)indole scaffold.
Applications in Drug Discovery and Development
The true value of 3-(4-Chlorobenzoyl)indole lies in its role as a versatile starting material for the synthesis of a diverse range of bioactive molecules. Its structural features allow for systematic modifications to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties.
Case Study: A Pivotal Intermediate
Numerous patents and research articles describe the use of 3-(4-Chlorobenzoyl)indole as a key intermediate in the synthesis of compounds targeting a variety of diseases. For instance, its derivatives have been investigated as inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-(4-Chlorobenzoyl)indole. It is advisable to consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
3-(4-Chlorobenzoyl)indole is a cornerstone synthetic intermediate in modern medicinal chemistry. Its straightforward synthesis, coupled with the numerous possibilities for chemical modification, has established it as a valuable scaffold for the discovery and development of new therapeutic agents. A comprehensive understanding of its chemical properties, synthesis, and biological potential is crucial for any researcher or scientist working in the field of drug discovery. The continued exploration of derivatives based on this privileged structure holds significant promise for the future of medicine.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74091, 3-(4-Chlorobenzoyl)indole. Retrieved from [Link].
